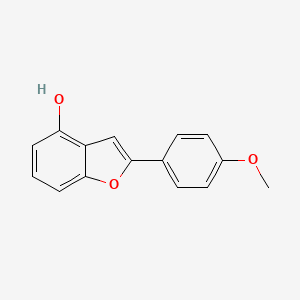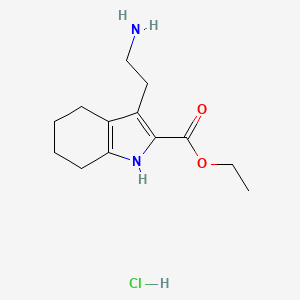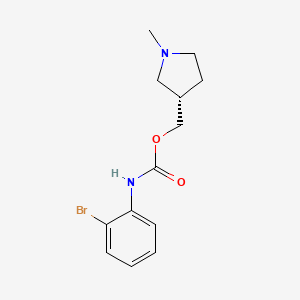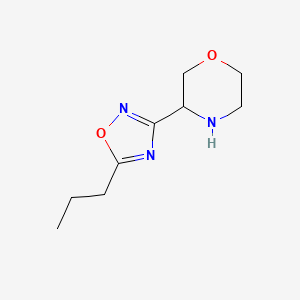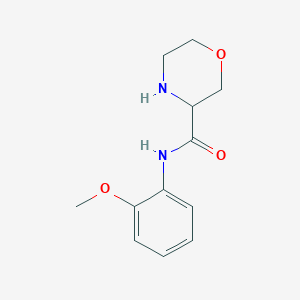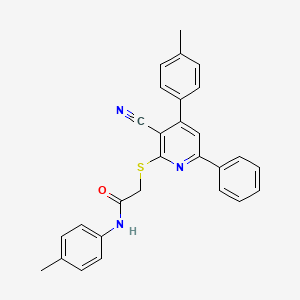
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a cyano group, phenyl rings, and a thioether linkage, suggests potential utility in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: This can be achieved through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Thioether Formation: The thioether linkage can be introduced via a nucleophilic substitution reaction with a thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings and the pyridine core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide may have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utility in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application:
Biological Mechanisms: If used as a drug, it might interact with specific proteins or enzymes, inhibiting or activating their function. The cyano group and aromatic rings could facilitate binding to active sites.
Chemical Mechanisms: In materials science, the compound might participate in electron transfer processes, contributing to its function as a semiconductor.
類似化合物との比較
Similar Compounds
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This could make it particularly suitable for specific applications where these properties are advantageous.
特性
分子式 |
C28H23N3OS |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)31-28(25(24)17-29)33-18-27(32)30-23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3,(H,30,32) |
InChIキー |
ZJUVHRAXJNKCJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



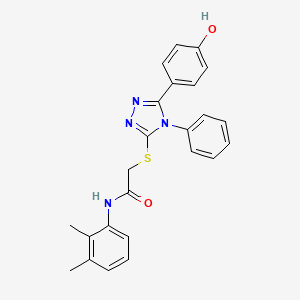


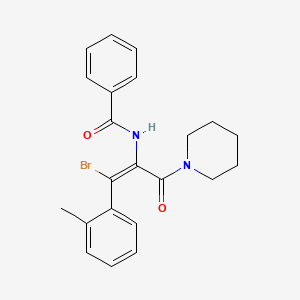
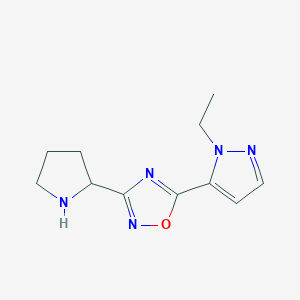
![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)
